molecular formula C15H16N2O4 B2507651 1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid CAS No. 1598386-86-7

1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid

Cat. No.: B2507651
CAS No.: 1598386-86-7
M. Wt: 288.303
InChI Key: YVHHIQHXUCKHNM-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the 6th position of the isoquinoline ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols, or halides

    Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of its molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-11-5-4-10(13(18)19)8-9(11)6-7-16-12/h4-8H,1-3H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHHIQHXUCKHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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